

Chemical structure and properties of Fanapanel hydrate (ZK200775).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fanapanel hydrate

Cat. No.: B8022623

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An In-depth Technical Guide to **Fanapanel Hydrate** (ZK200775)

Introduction

Fanapanel (ZK200775), also known by its synonym MPQX, is a synthetic organic compound belonging to the quinoxalinedione class.^{[1][2]} It was developed as a competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.^{[2][3]} Investigated for its neuroprotective potential in conditions like cerebral ischemia following stroke and trauma, its clinical development was ultimately halted due to significant adverse effects.^[4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Fanapanel hydrate**.

Chemical Structure and Physicochemical Properties

Fanapanel is a quinoxalinedione derivative characterized by the introduction of a methylphosphonate group. This structural modification was a key chemical innovation, as the incorporation of a phosphonate group into the quinoxalinedione skeleton improved water solubility dramatically without compromising its potency and selectivity as an AMPA antagonist. This was a significant advancement over earlier quinoxalinediones like NBQX, which suffered from poor solubility and associated nephrotoxicity.

Table 1: Chemical and Physical Properties of Fanapanel and its Hydrate

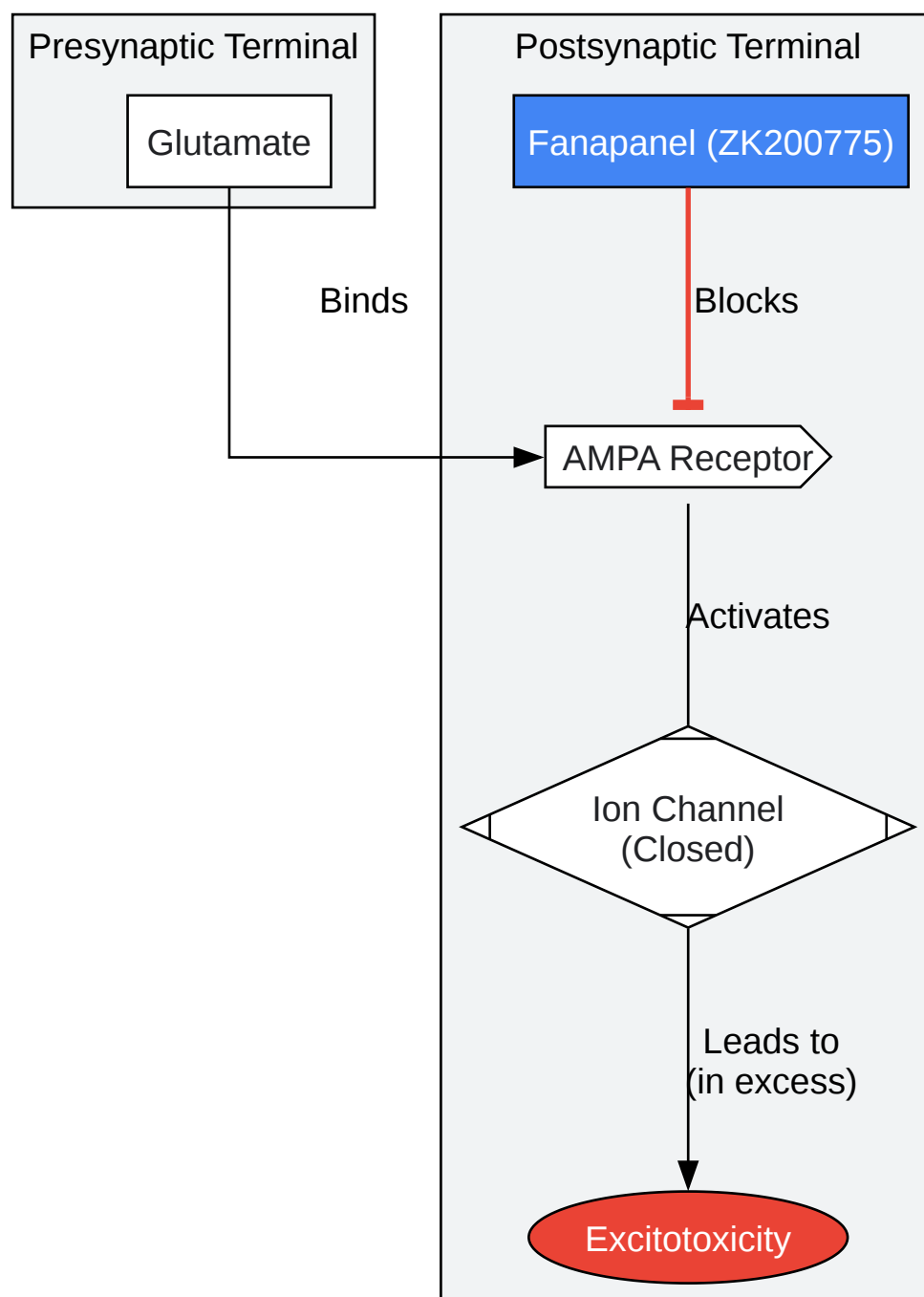
Property	Value	Source
IUPAC Name	{[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxaliny]]methyl}phosphonic acid	
Synonyms	ZK-200775, MPQX	
Molecular Formula (Fanapanel)	C ₁₄ H ₁₅ F ₃ N ₃ O ₆ P	
Molecular Formula (Fanapanel Hydrate)	C ₁₄ H ₁₇ F ₃ N ₃ O ₇ P	
Molecular Weight (Fanapanel)	409.25 g/mol	
Molecular Weight (Fanapanel Hydrate)	427.27 g/mol	
Monoisotopic Mass (Fanapanel Hydrate)	427.07562137 Da	
Stereochemistry	Achiral	
Hydrogen Bond Acceptors	7	
Hydrogen Bond Donors	3	
Rotatable Bonds	4	
Topological Polar Surface Area	134.67 Å ²	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	

Mechanism of Action

Fanapanel functions as a potent and selective competitive antagonist at AMPA and kainate ionotropic glutamate receptors, with significantly less activity at the N-methyl-D-aspartate (NMDA) receptor complex. In the central nervous system, glutamate is the primary excitatory

neurotransmitter. Its binding to AMPA receptors mediates fast synaptic transmission. Overstimulation of these receptors, particularly under pathological conditions like stroke, leads to excessive calcium influx and subsequent excitotoxicity, a major cause of neuronal damage.

By competitively binding to the AMPA receptor, Fanapanel blocks the binding of glutamate, thereby preventing the opening of the ion channel and mitigating the downstream excitotoxic cascade. This mechanism was the basis for its investigation as a neuroprotective agent.



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Fanapanel's antagonistic action on the AMPA receptor.

Experimental Protocols and Pharmacological Data

The pharmacological profile of Fanapanel was characterized through a series of in vitro and in vivo experiments.

In Vitro Studies: Receptor Binding and Functional Assays

Methodology: Receptor Binding Assays Receptor binding affinities were determined using radioligand binding assays with rat cortical membranes. The protocol involves incubating the membrane preparations with a specific radioligand (e.g., [3 H]-AMPA, [3 H]-CNQX, [3 H]-kainate) in the presence of varying concentrations of the test compound (Fanapanel). The displacement of the radioligand is then measured to calculate the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}) of the compound for the specific receptor binding site.

Methodology: Cortical Slice Preparation Assay In a cortical slice preparation assay, the inhibitory activity of Fanapanel against various glutamate receptor agonists was evaluated. This functional assay measures the compound's ability to block the physiological response (e.g., electrophysiological currents) induced by agonists like quisqualate, kainate, and NMDA.

Table 2: In Vitro Receptor Binding Affinity and Functional Inhibition of Fanapanel (ZK200775)

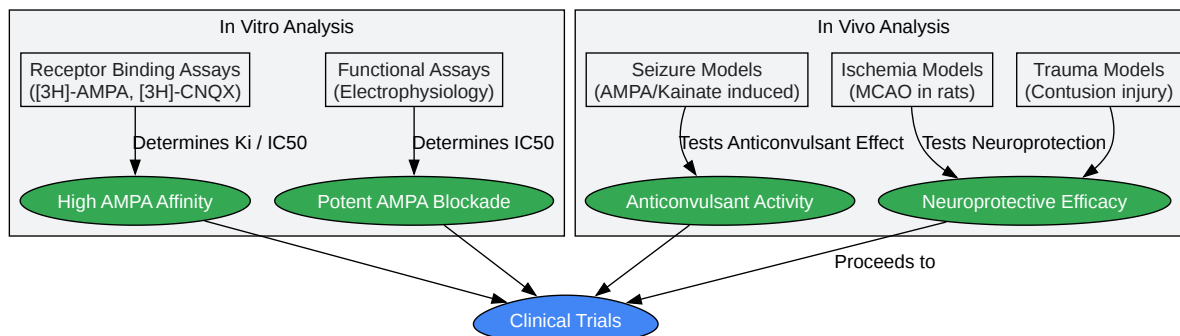
Assay / Ligand	Receptor/Site	Value (Ki)	Value (IC50)	Source
Receptor Binding (Rat Cortical Membranes)				
[³ H]-AMPA	AMPA	120 nM		
[³ H]-CNQX	AMPA	32 nM		
[³ H]-Kainate	Kainate	2.5 μM		
[³ H]-CPP	NMDA	2.8 μM		
[³ H]-TCP	NMDA	11 μM		
Functional Inhibition (Currents)				
AMPA-induced	AMPA	21 nM		
Kainate-induced	Kainate	27 nM		
NMDA-induced	NMDA	> 1 μM		
Functional Inhibition (Cortical Slice)				
vs. Quisqualate	AMPA	3.2 nM		
vs. Kainate	Kainate	100 nM		
vs. NMDA	NMDA	8.5 μM		

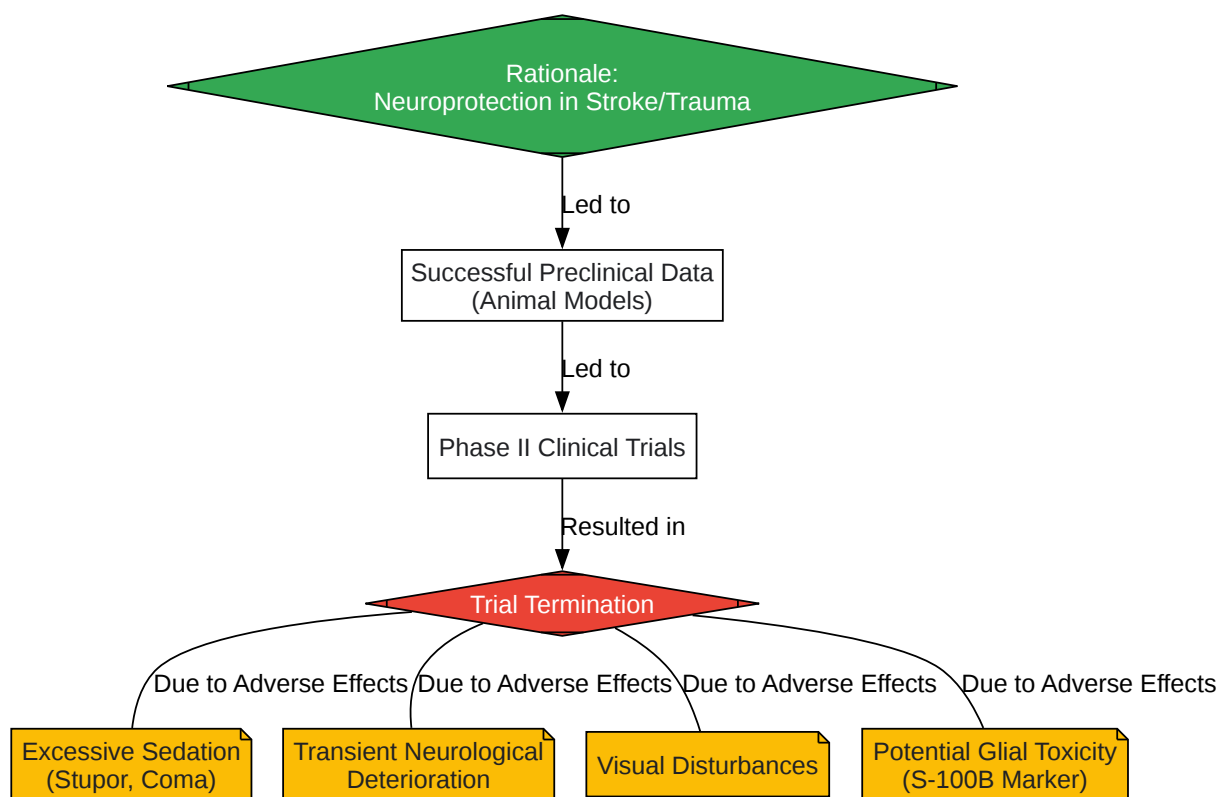
In Vivo Studies: Animal Models

Methodology: Animal Models of Seizures and Spasticity To assess its anticonvulsant and muscle relaxant properties, Fanapanel was tested in animal models. For instance, its ability to elevate the threshold for seizures induced by AMPA and kainate was measured in mice. The dose required to protect 50% of the animals (THRD50) was determined. Its effect on motor

coordination was often assessed using the rotating rod test to evaluate potential side effects. Muscle relaxant activity was demonstrated in genetically spastic rats.

Methodology: Animal Models of Ischemia and Trauma The neuroprotective efficacy of Fanapanel was evaluated in rodent models of stroke and brain trauma. In models of permanent or transient middle cerebral artery occlusion (MCAO) in rats, the drug was administered intravenously, and the resulting infarct size was measured to quantify neuroprotection. Similarly, in contusion brain trauma models, Fanapanel was administered to assess its ability to mitigate primary cortical damage and secondary hippocampal damage.





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- To cite this document: BenchChem. [Chemical structure and properties of Fanapanel hydrate (ZK200775).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022623#chemical-structure-and-properties-of-fanapanel-hydrate-zk200775]

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